molecular formula C15H13N3O2 B3033605 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine CAS No. 1082409-09-3

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

Cat. No.: B3033605
CAS No.: 1082409-09-3
M. Wt: 267.28 g/mol
InChI Key: XHLAONLCPKZLDP-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is a complex organic compound with a unique structure that combines a benzodioxin ring and an imidazo[1,2-a]pyridine ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine typically involves the following steps:

    Formation of the Benzodioxin Ring: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin-6-amine. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst to form the benzodioxin ring.

    Formation of the Imidazo[1,2-a]pyridine Ring: The next step involves the formation of the imidazo[1,2-a]pyridine ring. This can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions.

    Coupling of the Two Rings: The final step involves coupling the benzodioxin ring with the imidazo[1,2-a]pyridine ring. This can be achieved through a nucleophilic substitution reaction, where the amine group on the benzodioxin ring reacts with a halogenated imidazo[1,2-a]pyridine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine is unique due to its combined benzodioxin and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a different set of molecular targets compared to other similar compounds.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c16-11-2-4-15-17-12(9-18(15)8-11)10-1-3-13-14(7-10)20-6-5-19-13/h1-4,7-9H,5-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLAONLCPKZLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN4C=C(C=CC4=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 5
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2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
Reactant of Route 6
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-6-amine

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